molecular formula C9H17NO8S B563398 2,3-Desisopropylidene Topiramate CAS No. 851957-35-2

2,3-Desisopropylidene Topiramate

Cat. No.: B563398
CAS No.: 851957-35-2
M. Wt: 299.294
InChI Key: VQFMBYSMXMIARD-JAGXHNFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,3-Desisopropylidene Topiramate involves several steps, starting from the parent compound, Topiramate. The synthetic route typically includes the removal of isopropylidene groups from Topiramate under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of reagents such as acids or bases to facilitate the deprotection of isopropylidene groups .

Chemical Reactions Analysis

2,3-Desisopropylidene Topiramate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

    Oxidation and Reduction: These reactions involve the transfer of electrons, resulting in changes to the oxidation state of the compound.

    Substitution: This type of reaction involves the replacement of one functional group with another.

Scientific Research Applications

Pharmacokinetics and Metabolism

Metabolic Pathways:
2,3-Desisopropylidene Topiramate is primarily identified in urine as a minor metabolite of Topiramate. Studies have shown that it accounts for approximately 3.5% of the dose excreted in urine from patients not receiving enzyme-inducing medications and up to 13% in those receiving carbamazepine, indicating that enzyme induction can significantly affect its metabolic profile . The quantification of this metabolite has been achieved through advanced liquid chromatography-mass spectrometry techniques .

Clinical Implications:
Understanding the pharmacokinetics of this compound is crucial for assessing its role in the therapeutic effects of Topiramate. The metabolite’s formation and excretion patterns suggest it may contribute to the overall efficacy and safety profile of the parent compound.

Therapeutic Applications

Antiepileptic Use:
Topiramate is widely used for managing epilepsy and is approved for various seizure types. The presence of this compound may enhance the drug's antiepileptic effects by participating in the same mechanisms as Topiramate itself . Its role as a metabolite could be significant in patients with varied metabolic responses to Topiramate.

Migraine Prevention:
Topiramate's efficacy in migraine prophylaxis is well-documented, and metabolites like this compound may play a role in this therapeutic action. The mechanisms by which Topiramate reduces migraine frequency include modulation of glutamate receptors and enhancement of GABAergic activity . The contribution of its metabolites to these pathways warrants further investigation.

Potential Off-Label Uses:
Research has suggested that Topiramate is effective for several off-label conditions such as weight management, mood stabilization, and addiction treatment. The implications of this compound in these applications are still under study but may offer insights into optimizing treatment protocols .

Case Studies and Research Findings

Case Study Insights:
Several studies have examined the pharmacological profiles of Topiramate and its metabolites. For instance, a comparative study highlighted how enzyme-inducing medications like carbamazepine can alter the pharmacokinetics of Topiramate and its metabolites . Another study focused on the detection methods for these metabolites in clinical settings, emphasizing their relevance in monitoring therapeutic levels .

Data Table: Summary of Key Findings

Aspect Details
Metabolite Name This compound (2,3-diol-TPM)
Excretion Rate 3.5% (non-enzyme inducing) to 13% (enzyme-inducing)
Detection Method Liquid chromatography-mass spectrometry (LC-MS)
Primary Applications Antiepileptic therapy, migraine prophylaxis
Off-label Uses Weight management, mood disorders, addiction treatment
Clinical Significance May enhance efficacy and safety profile of Topiramate; further research required

Mechanism of Action

The mechanism of action of 2,3-Desisopropylidene Topiramate is closely related to that of its parent compound, Topiramate. It is believed to exert its effects through several pathways:

Comparison with Similar Compounds

2,3-Desisopropylidene Topiramate can be compared with other metabolites of Topiramate, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2,3-Desisopropylidene Topiramate (2,3-DTP) is a significant metabolite of Topiramate, a widely used anticonvulsant medication. This compound is primarily recognized for its role in the treatment of epilepsy and migraine prevention. Understanding the biological activity of 2,3-DTP is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

2,3-DTP has the molecular formula C9H17NO8SC_9H_{17}NO_8S and a molecular weight of approximately 299.30 g/mol. Its structure includes several functional groups that contribute to its biological activity, including sulfonamide and sugar moieties. The compound's reactivity is influenced by these functional groups, which are vital for its interactions within biological systems.

The biological activity of 2,3-DTP is closely linked to its parent compound, Topiramate. The mechanisms through which 2,3-DTP exerts its effects include:

  • GABA-A Receptor Modulation : 2,3-DTP enhances the activity of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This action contributes to increased inhibitory neurotransmission.
  • Glutamate Receptor Inhibition : The compound may inhibit excitatory neurotransmission by acting on AMPA/kainate glutamate receptors.
  • Carbonic Anhydrase Activity : There is evidence suggesting that 2,3-DTP may influence carbonic anhydrase activity, although this aspect requires further investigation.

Pharmacokinetics

The pharmacokinetic profile of 2,3-DTP is not as well-characterized as that of Topiramate. However, studies indicate that it is extensively excreted in urine. The formation and elimination pathways of 2,3-DTP have been explored to understand better how it contributes to the overall metabolism of Topiramate.

Biological Activity and Clinical Relevance

Research indicates that while 2,3-DTP retains some anticonvulsant properties, its independent biological activity remains inconclusive. Some studies have suggested that it might possess unique pharmacological effects apart from Topiramate; however, definitive evidence is still lacking.

Comparative Analysis with Other Metabolites

A comparison of 2,3-DTP with other Topiramate metabolites highlights its unique features and potential therapeutic implications:

MetaboliteMolecular FormulaBiological Activity
2,3-Desisopropylidene TPM C9H17NO8SAnticonvulsant properties
4,5-Desisopropylidene TPM C9H17NO8SInactive metabolite
9-Hydroxy TPM C9H17NO8SPotentially active; further research needed
10-Hydroxy TPM C9H17NO8SLimited data available

Case Studies

Several case studies have investigated the clinical implications of Topiramate and its metabolites in managing epilepsy and migraines. For instance:

  • Efficacy in Epilepsy Treatment : A study involving patients with refractory epilepsy demonstrated that Topiramate administration resulted in significant seizure reduction. The role of its metabolites like 2,3-DTP was acknowledged but not fully elucidated.
  • Migraine Prevention : Clinical trials have shown that Topiramate effectively reduces the frequency of migraine attacks. The contribution of 2,3-DTP to this effect remains an area for future research.

Q & A

Basic Research Questions

Q. How is 2,3-Desisopropylidene Topiramate structurally distinguished from its parent compound, Topiramate?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to compare the desisopropylidene derivative with Topiramate. The absence of specific isopropylidene groups in the 2,3-positions (compared to Topiramate’s 2,3:4,5-di-O-isopropylidene structure) can be confirmed via proton NMR shifts in the 1.0–1.5 ppm range for methyl groups and carbon NMR for ketone resonances . X-ray crystallography may further resolve stereochemical differences.

Q. What is the role of this compound in Topiramate metabolism?

  • Methodological Answer : While Topiramate is primarily excreted unchanged (~70% renal elimination), this compound is a minor metabolite formed via enzymatic or hydrolytic cleavage of isopropylidene groups. To study its metabolic pathway, use in vitro hepatocyte models or microsomal assays with LC-MS/MS to detect and quantify the metabolite. Pharmacokinetic studies in rodents can further clarify its formation kinetics .

Q. What analytical standards are available for quantifying this compound in biological matrices?

  • Methodological Answer : Reference standards (e.g., CAS 851957-35-2) are commercially available for method validation. Develop a reverse-phase HPLC-MS protocol using a C18 column and mobile phase gradient (acetonitrile/water with 0.1% formic acid). Validate sensitivity (LOQ < 10 ng/mL), precision (RSD < 15%), and recovery rates (>80%) in plasma or urine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuropharmacological effects of this compound compared to Topiramate?

  • Methodological Answer : Conduct comparative in vitro studies using neuronal cell lines (e.g., SH-SY5Y) to assess GABAergic modulation (via patch-clamp electrophysiology) and glutamate receptor inhibition (AMPA/kainate receptor assays). For in vivo validation, employ rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) with simultaneous monitoring of both compounds’ brain concentrations via microdialysis and LC-MS .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Use population PK modeling (NONMEM or Monolix) with sparse sampling data from clinical trials. Incorporate covariates like renal function (due to renal excretion) and enzyme polymorphisms (CYP3A4/5). Link PK data to PD endpoints (e.g., seizure frequency reduction) using an Emax model. Validate with Bayesian forecasting in patient subgroups .

Q. How can researchers address challenges in synthesizing high-purity this compound for preclinical studies?

  • Methodological Answer : Optimize the hydrolysis of Topiramate under controlled acidic conditions (pH 2–3, 40–50°C) to selectively remove 2,3-isopropylidene groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using preparative HPLC. Confirm purity (>98%) by DSC (melting point ~180–185°C) and chiral chromatography to exclude diastereomers .

Q. What in silico approaches predict the toxicological profile of this compound?

  • Methodological Answer : Use QSAR tools (e.g., Derek Nexus or Leadscope) to assess structural alerts for genotoxicity or hepatotoxicity. Molecular docking studies (AutoDock Vina) can predict binding to off-target receptors (e.g., carbonic anhydrase isoforms). Validate predictions with Ames tests and in vitro hepatotoxicity assays (e.g., HepG2 cell viability and ROS production) .

Data Contradiction and Validation Questions

Q. How to reconcile discrepancies in reported metabolic stability of this compound across species?

  • Methodological Answer : Perform cross-species liver microsome assays (human, rat, mouse) with LC-MS quantification. Compare intrinsic clearance (CLint) and half-life (t1/2). Use enzyme inhibition studies (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Correlate findings with in vivo PK data from species-specific studies .

Q. What methodologies confirm the absence of teratogenic effects in this compound, given Topiramate’s teratogenicity warnings?

  • Methodological Answer : Conduct embryo-fetal development studies in pregnant rodents (OECD 414 guideline). Administer this compound at 10× human equivalent doses and assess fetal malformations, skeletal abnormalities, and maternal toxicity. Complement with zebrafish embryotoxicity assays (FET test) for rapid screening .

Q. Research Gaps and Future Directions

  • Priority : Investigate the compound’s potential role in non-epileptic conditions (e.g., alcohol dependence or insulin resistance) using transgenic models or digital twin simulations .
  • Technical Note : Standardize nomenclature to avoid confusion with structurally similar impurities (e.g., 4,5-Desisopropylidene Topiramate) in regulatory submissions .

Properties

IUPAC Name

[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMBYSMXMIARD-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652538
Record name 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851957-35-2
Record name 2,3-Desisopropylidene topiramate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DESISOPROPYLIDENE TOPIRAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.